molecular formula C8H10N2O3S B13521429 3-Methyl-5-sulfamoylbenzamide

3-Methyl-5-sulfamoylbenzamide

Cat. No.: B13521429
M. Wt: 214.24 g/mol
InChI Key: UFFZDHILOGZOQT-UHFFFAOYSA-N
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Description

3-Methyl-5-sulfamoylbenzamide is an organic compound with the molecular formula C8H10N2O3S It is a derivative of benzamide, characterized by the presence of a methyl group at the third position and a sulfamoyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-sulfamoylbenzamide typically involves the reaction of 3-methylbenzoic acid with sulfamoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the sulfamoyl chloride to yield the desired product. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, with reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Methoxy derivatives.

Scientific Research Applications

3-Methyl-5-sulfamoylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its structural similarity to sulfonamide antibiotics.

    Industry: It is used in the production of dyes and pigments, where its unique chemical properties contribute to the stability and colorfastness of the final products.

Mechanism of Action

The mechanism of action of 3-Methyl-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a potential carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes that depend on carbonic anhydrase. This inhibition can lead to various therapeutic effects, including diuresis and reduction of intraocular pressure.

Comparison with Similar Compounds

  • 3-Methyl-5-sulfamoylbenzoic acid
  • 4-Methyl-5-sulfamoylbenzamide
  • 3-Methyl-4-sulfamoylbenzamide

Comparison: 3-Methyl-5-sulfamoylbenzamide is unique due to the specific positioning of the methyl and sulfamoyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the position of the sulfamoyl group can significantly influence the compound’s ability to inhibit enzymes or interact with other biological targets. Additionally, the presence of the methyl group at the third position can affect the compound’s solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

3-methyl-5-sulfamoylbenzamide

InChI

InChI=1S/C8H10N2O3S/c1-5-2-6(8(9)11)4-7(3-5)14(10,12)13/h2-4H,1H3,(H2,9,11)(H2,10,12,13)

InChI Key

UFFZDHILOGZOQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)N

Origin of Product

United States

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